4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol
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Overview
Description
4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups, a phenyl group, and a thiol group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol can be achieved through a multi-step process. One common method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction time, and higher yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of solvent-free conditions and microwave-assisted synthesis. These methods are preferred due to their efficiency, reduced reaction times, and environmentally friendly nature. The use of ionic liquids as solvents has also been explored to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation . This inhibition disrupts the redox balance within cells, leading to cell death, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
- 4,5-bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one
Uniqueness
4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The methoxyphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C23H20N2O2S/c1-26-19-12-8-16(9-13-19)21-22(17-10-14-20(27-2)15-11-17)25(23(28)24-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,28) |
InChI Key |
PAGACXSBRKMNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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